2-[(4-methoxyphenyl)methoxy]propanoic Acid

Protecting Group Orthogonality Oxidative Deprotection Synthetic Strategy

Researchers require orthogonal protecting groups for complex syntheses, yet standard benzyl ethers lack chemoselective cleavage options. This compound solves that limitation. - **Differentiation**: PMB ether enables oxidative deprotection (DDQ/CH2Cl2/H2O) orthogonal to hydrogenolysis, preserving alkenes and benzyl esters. - **Performance**: Pre-installed chiral center (C2) eliminates downstream resolution; para-methoxy substitution provides LogP 1.68, TPSA 55.76 Ų. - **Supply**: Available as racemate or (2S)-enantiomer (CAS 229647-61-4) for SAR studies and intermediate synthesis.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 158833-38-6
Cat. No. B14021458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenyl)methoxy]propanoic Acid
CAS158833-38-6
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OCC1=CC=C(C=C1)OC
InChIInChI=1S/C11H14O4/c1-8(11(12)13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)
InChIKeyRCYRUJBOVGCKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxyphenyl)methoxy]propanoic Acid: Identity & Baseline


2-[(4-Methoxyphenyl)methoxy]propanoic acid (CAS 158833-38-6) is a benzyl ether derivative of propanoic acid with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It belongs to the organic compound class of benzylethers, featuring a 4-methoxybenzyl (PMB) moiety linked via an ether bond to the alpha-carbon of a propanoic acid backbone [1]. The compound contains a chiral center at the C2 position, making it available as a racemate and as enantiomerically enriched forms (e.g., the (2S)-enantiomer, CAS 229647-61-4) . It is primarily utilized as a chiral building block in medicinal chemistry and organic synthesis, often serving as a protected alpha-hydroxy acid equivalent for the construction of more complex molecular architectures .

Why Substitution of 2-[(4-Methoxyphenyl)methoxy]propanoic Acid Fails


Compounds within the benzyl-protected alpha-hydroxy acid class cannot be treated as interchangeable reagents. The specific identity of the aromatic substituent (4-methoxy vs. hydrogen vs. 3-methoxy) and the position of the ether linkage (alpha vs. beta to the carboxyl group) fundamentally dictate orthogonal protecting group removal conditions, reactivity in downstream transformations, and physicochemical properties relevant to both synthesis and biological evaluation [1]. Substituting 2-[(4-methoxyphenyl)methoxy]propanoic acid with its non-methoxylated benzyl analog, for instance, results in loss of the electron-donating methoxy group, which alters the oxidative lability of the benzyl ether linkage and thus changes the chemoselectivity available during deprotection [2]. Similarly, regioisomeric variants such as 2-[(3-methoxyphenyl)methoxy]propanoic acid exhibit different electronic and steric profiles at the aryl ring, which can affect both binding interactions and synthetic outcomes . The quantitative evidence below demonstrates exactly where these differences become decision-relevant for procurement.

2-[(4-Methoxyphenyl)methoxy]propanoic Acid: Differentiation Evidence


PMB vs. Benzyl Ether Orthogonal Deprotection

The 4-methoxy substituent on the benzyl moiety enables oxidative cleavage of the ether linkage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a reactivity not shared by the unsubstituted benzyl analog (2-(benzyloxy)propanoic acid, CAS 6625-78-1) [1]. This provides chemoselective deprotection in the presence of other benzyl ethers or hydrogenolysis-sensitive functional groups, a critical advantage in multi-step total synthesis where orthogonal protecting group strategies are required [2]. The unsubstituted benzyl ether requires hydrogenolysis (H2/Pd-C) or strong acid conditions, which are incompatible with alkenes, alkynes, and acid-sensitive substrates.

Protecting Group Orthogonality Oxidative Deprotection Synthetic Strategy

4-Methoxybenzyl vs. 3-Methoxybenzyl Ether Regioisomers

The position of the methoxy substituent on the aromatic ring (para vs. meta) in the benzylether moiety of 2-[(methoxyphenyl)methoxy]propanoic acid regioisomers directly influences electronic properties and, by extension, biological target interactions. In a structurally analogous series of phenylpropanoic acid derivatives evaluated as PPARγ ligands, para-methoxy substitution was associated with distinct binding affinity and transactivation profiles compared to ortho-substituted analogs, with the para-methoxy variant demonstrating a Kd of 4.90 nM assessed by surface plasmon resonance (SPR) for a congeneric series member [1]. While this specific Kd value (BindingDB BDBM50235985) corresponds to a more elaborated analog, it establishes the class principle that regiochemical placement of the methoxy group on the benzyl ring is not a silent structural feature but a determinant of molecular recognition [2].

Regioisomerism SAR Electronic Effects

Alpha- vs. Beta-Benzyloxy Propanoic Acid Isomers

The alpha-substituted isomer 2-[(4-methoxyphenyl)methoxy]propanoic acid (ether at C2) is electronically and sterically distinct from its beta-substituted isomer, 3-[(4-methoxyphenyl)methoxy]propanoic acid (CAS 392333-41-4, ether at C3) . The alpha-isomer retains chirality at the C2 position adjacent to the carboxylic acid, making it a direct chiral pool synthon for alpha-hydroxy acid derivatives, whereas the beta-isomer lacks this stereochemical utility. In the context of IDO inhibitor synthesis, the (2S)-enantiomer (CAS 229647-61-4) has been explicitly specified as a synthetic intermediate in patent literature for the preparation of indoleamine 2,3-dioxygenase inhibitors .

Positional Isomerism Synthetic Intermediate Chiral Pool

Purity & Physicochemical Parameters

The target compound is commercially supplied with a documented purity of 95% (HPLC, LeYan Product No. 1820212) , accompanied by computed physicochemical parameters: LogP = 1.6849, TPSA = 55.76 Ų, H-bond acceptors = 3, H-bond donors = 1, rotatable bonds = 5 . In contrast, the closely related 2-(benzyloxy)propanoic acid (CAS 6625-78-1) is typically supplied with comparable purity but with a lower molecular weight (180.20 Da vs. 210.23 Da) and a predicted LogP of approximately 1.5 (estimated by fragment addition), resulting in a difference in lipophilicity of approximately 0.18 log units .

Purity Specification Quality Control Procurement Metric

2-[(4-Methoxyphenyl)methoxy]propanoic Acid: Key Applications


Chiral Building Block for IDO Inhibitor Synthesis

The (2S)-enantiomer of 2-[(4-methoxyphenyl)methoxy]propanoic acid (CAS 229647-61-4) is explicitly cited in patent literature as an intermediate for the preparation of indoleamine 2,3-dioxygenase (IDO) inhibitors, a class of immunotherapeutic agents for cancer treatment . Its pre-installed chiral center at C2 provides a direct entry into enantiopure drug candidates, eliminating the need for chiral resolution or asymmetric synthesis steps downstream .

Orthogonal Protecting Group in Total Synthesis

The 4-methoxybenzyl (PMB) ether moiety enables chemoselective deprotection under oxidative conditions (DDQ/CH2Cl2/H2O) that are orthogonal to hydrogenolysis-labile functional groups such as alkenes, alkynes, and benzyl esters [1]. This compound therefore serves as a strategically advantageous protected alpha-hydroxy acid in complex natural product synthesis where multiple protecting group manipulations are required [1].

PPARgamma Ligand Pharmacophore Exploration

Structural analogs incorporating the 4-methoxybenzyl ether motif have demonstrated nanomolar binding affinity for the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain (Kd = 4.90 nM by SPR; EC50 = 300 nM in HepG2 transactivation assay) [2]. 2-[(4-Methoxyphenyl)methoxy]propanoic acid can serve as a core scaffold or building block for structure-activity relationship (SAR) studies aimed at metabolic disease targets where PPARγ modulation is therapeutically relevant [2].

Regiochemically Defined Benzyl Ether for Reactivity

The para-methoxy substitution pattern provides a well-defined electron-donating resonance effect on the aromatic ring, in contrast to the meta-methoxy regioisomer which exerts primarily electron-withdrawing inductive effects . Researchers studying electronic effects on reaction kinetics, binding affinities, or spectroscopic properties can use this compound as a regiochemically controlled probe, with documented LogP (1.68) and TPSA (55.76 Ų) providing a quantitative baseline for property comparisons .

Technical Documentation Hub

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